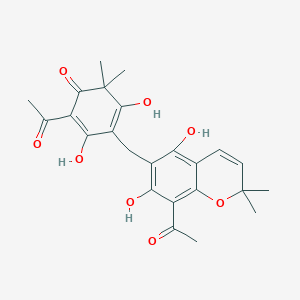
Drummondin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drummondin C is a natural product that belongs to the class of macrocyclic lactones. It is isolated from the marine sponge, Xestospongia sp., and has been found to exhibit a wide range of biological activities. In recent years, there has been a growing interest in the synthesis and study of Drummondin C due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Antibiotic Properties
Drummondin C, isolated from Hypericum drummondii, exhibits significant antibiotic activity against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and the acid-fast bacterium Mycobacterium smegmatis. Research indicates that its two structural units, 8-acetyl-5,7-dihydroxy-2,2-dimethylchromene and 5-acetyl-3-methyl-filicinic acid, are crucial for its antibiotic efficacy, as their isolated forms show lower antimicrobial activity (Jayasuriya et al., 1991).
Filicinic Acid Derivatives
Further studies on Hypericum drummondii have led to the discovery of new filicinic acid derivatives: drummondin D, E, and F. These compounds, like drummondin C, possess strong antibiotic activity against similar bacteria (Jayasuriya et al., 1991).
Antimicrobial and Cytotoxic Activity
Investigations into Hypericum drummondii extracts have identified drummondins A, B, C, and F, which exhibit antimicrobial activity comparable to or greater than streptomycin. These compounds also demonstrate cytotoxic activity in various human cancer cell lines, suggesting potential applications in cancer research (Jayasuriya et al., 1989).
Structural Analysis
The structural elucidation of drummondin C has been advanced through selective INEPT experiments. This has aided in differentiating between isomeric chromene derivatives, enhancing the understanding of its chemical properties and potential applications (Jayasuriya et al., 1994).
Potential in Gene-Nutrient Interaction Studies
Although not directly related to drummondin C, studies within the realm of Gene-Nutrient Interactions (GeNuIne Collaboration) involve exploring interactions like nutrigenetics, which could potentially intersect with research on compounds like drummondin C (Vimaleswaran, 2017).
Propriétés
Numéro CAS |
119171-78-7 |
|---|---|
Nom du produit |
Drummondin C |
Formule moléculaire |
C24H26O8 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
2-acetyl-4-[(8-acetyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C24H26O8/c1-10(25)15-18(28)13(17(27)12-7-8-23(3,4)32-20(12)15)9-14-19(29)16(11(2)26)22(31)24(5,6)21(14)30/h7-8,27-30H,9H2,1-6H3 |
Clé InChI |
QHMWXOJUAJSAHT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O |
SMILES canonique |
CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O |
Synonymes |
drummondin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
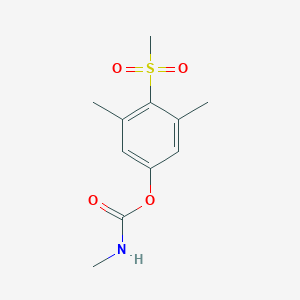
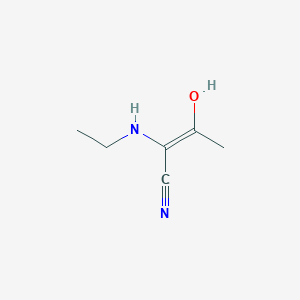
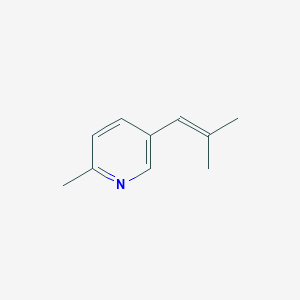
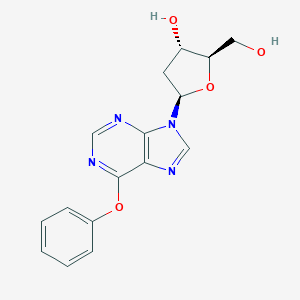
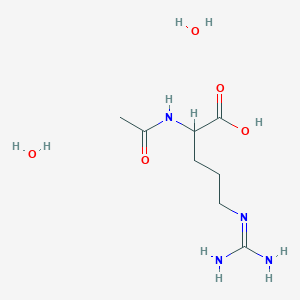
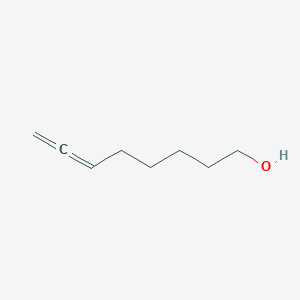
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)
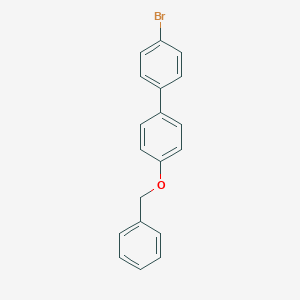
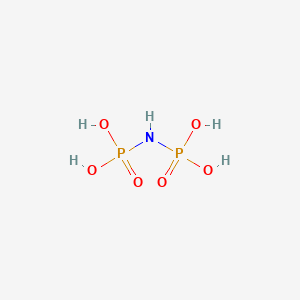
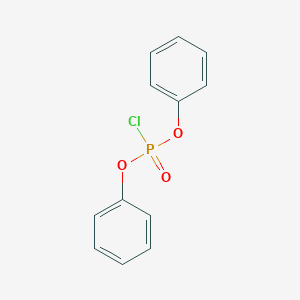
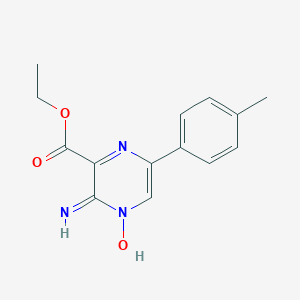
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)
